Fmoc-L-Orn(Ac,OBz)-OH chemical structure and properties
Fmoc-L-Orn(Ac,OBz)-OH chemical structure and properties
An In-Depth Technical Guide to Fmoc-L-Orn(Ac,OBz)-OH: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-acetyl-Nδ-benzoyloxy-L-ornithine, or Fmoc-L-Orn(Ac,OBz)-OH, a highly specialized amino acid derivative. It is a critical building block in advanced solid-phase peptide synthesis (SPPS), particularly for the total synthesis of complex natural products like the marine siderophores amphibactin-T and moanachelin.[1][2] This document delves into the compound's unique chemical structure, its physicochemical properties, the rationale behind its orthogonal protection scheme, and detailed protocols for its synthesis and application. The guide is intended to serve as an expert resource for scientists engaged in complex peptide synthesis and the development of novel peptide-based therapeutics.
Introduction: The Need for Specialized Building Blocks
In the realm of peptide science, the quest for novel therapeutic agents and the synthesis of intricate natural products necessitates a sophisticated toolbox of non-standard amino acid derivatives. L-Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold for creating unique peptide structures due to its shorter side chain compared to lysine.[3][] The strategic modification of its delta (δ) amino group allows for the introduction of functionalities not accessible with the canonical twenty amino acids.
Fmoc-L-Orn(Ac,OBz)-OH emerges as a bespoke solution for syntheses requiring precise, multi-step side-chain manipulations. Its design incorporates the base-labile Fmoc group for temporary Nα-amino protection, a cornerstone of modern SPPS.[][] The innovation lies in the dual protection of the Nδ-amino group with acetyl (Ac) and benzoyloxy (OBz) moieties. This scheme provides an orthogonal handle for selective deprotection and further modification on the solid support, a feature exploited in the synthesis of siderophores—high-affinity iron-chelating compounds with significant biological and therapeutic potential.[1][2]
Chemical Structure and Physicochemical Properties
The functionality of Fmoc-L-Orn(Ac,OBz)-OH is intrinsically linked to its molecular architecture. Each component is strategically chosen to fulfill a specific role during multi-step synthesis.
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L-Ornithine Core : Provides the amino acid backbone with a three-carbon side chain terminating in a nitrogen atom.
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Nα-Fmoc Group : A bulky, base-labile protecting group that prevents unwanted polymerization during peptide bond formation and is selectively removed under mild basic conditions (e.g., piperidine) without affecting other protecting groups.[]
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Nδ-Acetyl (Ac) Group : A stable amide protecting group.
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Nδ-Benzoyloxy (OBz) Group : An ester-linked protecting group that is uniquely susceptible to cleavage under mild basic conditions, such as methanolic ammonia, distinct from the conditions used for Fmoc removal.[1][2] This orthogonality is the key to the molecule's utility.
Caption: Key functional components of Fmoc-L-Orn(Ac,OBz)-OH.
Data Presentation
The key physicochemical properties of Fmoc-L-Orn(Ac,OBz)-OH are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₂₈N₂O₇ | [8] |
| Molecular Weight | 516.54 g/mol | [8] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMF, DCM, NMP | [9], Inferred |
| CAS Number | 122223345-09-1 (PubChem CID) | [8] |
The Principle of Orthogonal Protection
The strategic power of Fmoc-L-Orn(Ac,OBz)-OH lies in its orthogonal protection scheme, a concept fundamental to the synthesis of complex, polyfunctional molecules.[10] Orthogonality refers to the use of multiple classes of protecting groups in a single molecule that can be removed by completely independent chemical mechanisms.[]
In this case:
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Nα-Fmoc Group : Removed with a secondary amine (e.g., 20% piperidine in DMF) via a β-elimination mechanism. This is the standard procedure for chain elongation in SPPS.
-
Nδ-Benzoyloxy (OBz) Group : Removed with mild aminolysis or transesterification (e.g., NaOMe in MeOH or NH₃ in MeOH), leaving the Fmoc, Acetyl, and other acid-labile groups (like Boc or tBu on other residues) intact.[1][2]
-
Acid-Labile Groups : Other protecting groups commonly used in Fmoc-SPPS, such as Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), are stable to both piperidine and mild methanolic base, requiring strong acid (e.g., Trifluoroacetic acid, TFA) for removal during the final cleavage step.[11]
This multi-layered protection allows for a precise, stepwise unveiling of reactive sites on the solid support.
Caption: Orthogonal deprotection pathways available for Fmoc-L-Orn(Ac,OBz)-OH.
Experimental Protocols: Synthesis and Application
The following protocols are provided as a guide for the synthesis and utilization of this advanced building block. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed at all times.[11]
Protocol 1: Synthesis of Fmoc-L-Orn(Ac,OBz)-OH
This procedure is adapted from methodologies described for the synthesis of Nδ-hydroxylated and acylated ornithine derivatives, which are key steps in preparing this building block.[1][2]
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Starting Material : Begin with a suitably protected ornithine derivative, such as Cbz-L-Orn-OtBu.
-
Nδ-Benzoyloxylation :
-
Dissolve the starting material in a suitable solvent mixture, such as DCM buffered with aqueous sodium bicarbonate (pH ≈ 10.5).
-
Add benzoyl peroxide (BPO) portion-wise at 0°C and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of Cbz-L-Orn(OBz)-OtBu.
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Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Nδ-Acetylation :
-
The Nδ-benzoyloxy group is a leaving group. Treatment with an acetylating agent in the presence of a base will lead to the desired Nδ-acetyl, Nδ-benzoyloxy ornithine. This step requires careful optimization as described in the primary literature for siderophore synthesis.[1] A more direct route involves the acetylation of a Nδ-hydroxy ornithine precursor, which itself can be formed from the BPO oxidation.
-
-
Deprotection of Cbz and OtBu groups :
-
Sequentially deprotect the Cbz group (e.g., by catalytic hydrogenation) and the OtBu ester (e.g., with TFA).
-
-
Nα-Fmoc Protection :
-
Dissolve the resulting L-Orn(Ac,OBz)-OH in a suitable solvent like a dioxane/water mixture.
-
Add a base such as sodium bicarbonate.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and stir at room temperature for several hours until the reaction is complete.
-
Acidify the reaction mixture and extract the product, Fmoc-L-Orn(Ac,OBz)-OH. Purify by crystallization or chromatography.
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Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines a single coupling cycle for introducing the Fmoc-L-Orn(Ac,OBz)-OH residue into a peptide chain on a solid support.[3][11]
-
Resin Preparation : Swell the desired resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin) in DMF for 30-60 minutes. If starting a new synthesis, couple the first amino acid.
-
Fmoc Deprotection :
-
Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
-
Amino Acid Coupling :
-
In a separate vessel, pre-activate Fmoc-L-Orn(Ac,OBz)-OH (3-5 equivalents relative to resin loading) with a coupling agent like HBTU/HOBt or HATU (0.95 equivalents) and an activator base like DIPEA (2 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (indicating free amines), recoupling may be necessary.
-
-
Washing : After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents. The cycle can now be repeated for the next amino acid.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 3: Selective On-Resin Nδ-Debenzoylation
This protocol demonstrates the key utility of the building block: selective side-chain deprotection.[1]
-
Resin Preparation : Ensure the peptide containing the Orn(Ac,OBz) residue is assembled on the resin and the terminal Nα-Fmoc group is intact.
-
Debenzoylation :
-
Swell the resin in methanol (MeOH).
-
Treat the resin with a solution of 0.5 M NaOMe in MeOH or saturated NH₃ in MeOH.
-
Agitate the reaction for 30-90 minutes, monitoring the reaction progress by cleaving a small sample of resin and analyzing via LC-MS.
-
-
Washing and Neutralization :
-
Drain the basic solution.
-
Wash the resin thoroughly with MeOH, followed by DCM and DMF.
-
If necessary, neutralize the resin with a weak acid solution (e.g., 0.5% acetic acid in DMF) followed by extensive DMF washes.
-
-
Confirmation : The resulting free Nδ-hydroxy-Nδ-acetyl-ornithine side chain is now available for further functionalization while the peptide remains anchored to the support.
Conclusion
Fmoc-L-Orn(Ac,OBz)-OH is a testament to the sophistication of modern peptide chemistry. It is not a general-purpose reagent but rather a precision tool designed for complex synthetic challenges. Its ingeniously designed orthogonal protection scheme provides chemists with the control needed to perform selective, on-resin modifications, which is indispensable for the total synthesis of natural products like marine siderophores. For researchers and drug developers, understanding and applying such advanced building blocks opens the door to creating novel peptide architectures with unique biological activities and therapeutic potential.
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ResearchGate (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link].
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Vattipalli, K., et al. (2015). An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. ResearchGate. Retrieved from [Link].
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Bayryamov, S. G., Vassilev, N. G., & Petkov, D. D. (2010). The two pathways for effective orthogonal protection of L-ornithine, for amino acylation of 5'-O-pivaloyl nucleosides, describe the general and important role for the successful imitation, during the model substrates for the ribosomal mimic reaction. Protein & Peptide Letters, 17(7), 889-98. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756120, Fmoc-Orn(Alloc)-OH. Retrieved from [Link].
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National Center for Biotechnology Information (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central. Retrieved from [Link].
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